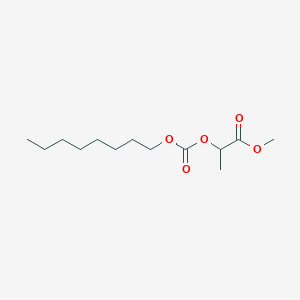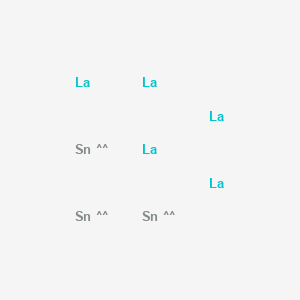
CID 71354957
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 71354957” is a selective inhibitor of protein kinase D enzymes. This compound is known for its potent and selective inhibition of protein kinase D1, with an inhibitory concentration (IC50) value of 182 nanomolar. Protein kinase D enzymes play a crucial role in various cellular processes, including cell proliferation, migration, and survival. Therefore, inhibitors like this compound are valuable tools in scientific research, particularly in the study of cancer and other diseases where protein kinase D is implicated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 71354957 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a benzoxoloazepinolone core structure, followed by selective functionalization to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow chemistry may be employed to enhance production efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
CID 71354957 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups.
Aplicaciones Científicas De Investigación
CID 71354957 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of protein kinase D in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways regulated by protein kinase D.
Medicine: Explored as a potential therapeutic agent in the treatment of diseases such as cancer, where protein kinase D is implicated in tumor growth and metastasis.
Industry: Utilized in the development of diagnostic assays and screening tools for drug discovery.
Mecanismo De Acción
The mechanism of action of CID 71354957 involves the selective inhibition of protein kinase D enzymes. By binding to the active site of protein kinase D1, the compound prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that regulate cell proliferation, migration, and survival. This inhibition leads to reduced tumor growth and metastasis in cancer models, making this compound a valuable tool in cancer research.
Comparación Con Compuestos Similares
Similar Compounds
CID 755673: Another selective inhibitor of protein kinase D with similar inhibitory activity.
CID 755674: A related compound with slight structural modifications that affect its selectivity and potency.
Uniqueness
CID 71354957 is unique due to its high selectivity for protein kinase D1 compared to other protein kinases. This selectivity reduces off-target effects and enhances its utility in research applications. Additionally, its potent inhibitory activity makes it a valuable tool for studying the role of protein kinase D in various biological processes.
Propiedades
Fórmula molecular |
La5Sn3 |
|---|---|
Peso molecular |
1050.7 g/mol |
InChI |
InChI=1S/5La.3Sn |
Clave InChI |
SXPSAPOUAWYHKG-UHFFFAOYSA-N |
SMILES canónico |
[Sn].[Sn].[Sn].[La].[La].[La].[La].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


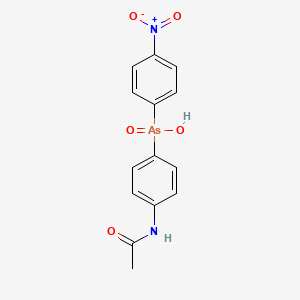

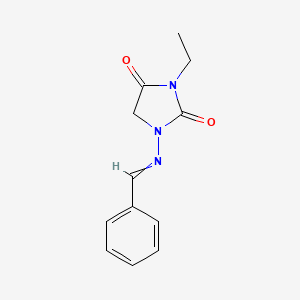
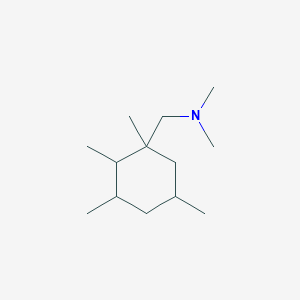

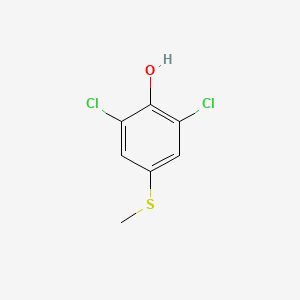
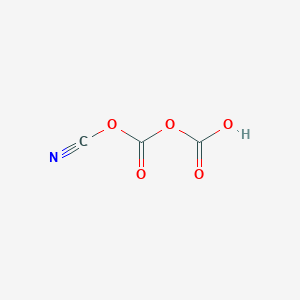
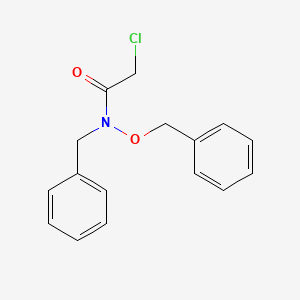


![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)

